

(3-Carbamoyl-4-fluorophenyl)boronic acid

molecular weight

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Compound of Interest

Compound Name:	(3-Carbamoyl-4-fluorophenyl)boronic acid
Cat. No.:	B1461910

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An In-Depth Technical Guide to **(3-Carbamoyl-4-fluorophenyl)boronic acid** for Advanced Research

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern drug discovery and synthetic chemistry, the selection of building blocks is a critical determinant of success. We don't just choose reagents; we choose tools that imbue a nascent molecule with specific properties and synthetic potential. **(3-Carbamoyl-4-fluorophenyl)boronic acid** is one such exemplary tool. Its utility extends far beyond its molecular weight; it is a carefully orchestrated combination of functional groups, each contributing to its value in creating novel chemical entities. This guide is structured not as a simple datasheet, but as a deep dive into the 'why' and 'how' of this reagent, providing the technical insights and practical methodologies necessary for its effective application in research and development.

Core Physicochemical & Structural Characteristics

(3-Carbamoyl-4-fluorophenyl)boronic acid is an arylboronic acid, a class of organoboranes that have become indispensable in organic synthesis. Its fundamental properties are the bedrock upon which its applications are built. The computed molecular weight and other key identifiers are summarized below.

Property	Value	Source
Molecular Weight	182.95 g/mol	PubChem CID 44717530[1]
Molecular Formula	C ₇ H ₇ BFNO ₃	PubChem CID 44717530[1]
CAS Number	874219-34-8	PubChem CID 44717530[1]
IUPAC Name	(3-carbamoyl-4-fluorophenyl)boronic acid	PubChem CID 44717530[1]
Synonyms	3-Carbamoyl-4-fluorophenylboronic acid, 3-(Aminocarbonyl)-4-fluorobenzeneboronic acid	PubChem CID 44717530[1]

The Architectural Logic: Deconstructing the Functional Groups

The true power of this molecule lies in the synergy of its three key functional groups. Understanding their individual contributions is crucial for predicting reactivity and biological relevance.

- The Boronic Acid Moiety (-B(OH)₂): The Synthetic Engine: As a derivative of boric acid, the boronic acid group is a Lewis acid, capable of accepting an electron pair.[2] This property is the cornerstone of its utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[2][3] This reaction is a workhorse in medicinal chemistry for constructing the biaryl scaffolds common in many drug molecules.[3][4] Furthermore, this group can form reversible covalent complexes with diols, a feature exploited in chemical sensing and drug delivery.[5]
- The Fluoro Group (-F): The Metabolic Shield: The strategic placement of a fluorine atom is a well-established strategy in medicinal chemistry. Its high electronegativity can alter the acidity of nearby protons and influence molecular conformation. Critically, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation. This often leads to improved metabolic stability and increased bioavailability of a drug candidate.[4]

- The Carbamoyl Group (-C(O)NH₂): The Interaction Point: The carbamoyl group is a versatile functional group that can act as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen). This dual nature makes it an excellent anchor for specific, high-affinity interactions with biological targets like protein active sites. It provides a handle for molecular recognition, guiding the molecule to its intended target.

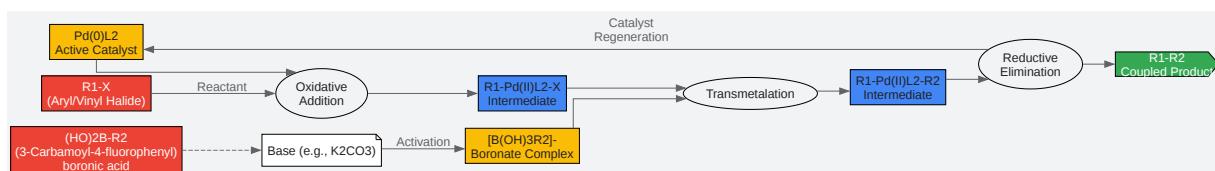
The interplay of these groups makes **(3-Carbamoyl-4-fluorophenyl)boronic acid** a privileged fragment for generating compounds with desirable synthetic and pharmacological properties.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The predominant application for this reagent is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.^[4] This process enables the precise formation of a C-C bond between the boronic acid's phenyl ring and another aryl or vinyl halide/triflate, providing a direct route to complex molecular architectures.

Catalytic Cycle Workflow

The mechanism is a well-defined catalytic cycle involving a palladium catalyst. Understanding this cycle is key to optimizing reaction conditions.



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The causality behind this workflow is critical:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R1-X).
- Transmetalation: The organic group (R2) from the boronic acid is transferred to the palladium center. This is the self-validating step where the boronic acid proves its utility. It must first be activated by a base to form a more nucleophilic boronate complex, which then readily transfers its aryl group to the palladium intermediate.
- Reductive Elimination: The two organic fragments (R1 and R2) are expelled from the palladium center, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst.

Quality Assurance: A Protocol for Purity Determination by HPLC

The integrity of any synthesis or screening campaign rests on the quality of the starting materials. Impurities can lead to failed reactions, misleading biological data, and irreproducible results. Therefore, a robust analytical method to verify the purity of **(3-Carbamoyl-4-fluorophenyl)boronic acid** is not just recommended; it is mandatory for scientific rigor. High-Performance Liquid Chromatography (HPLC) is a standard and reliable technique for this purpose.^{[6][7]}

Rationale for Method Selection

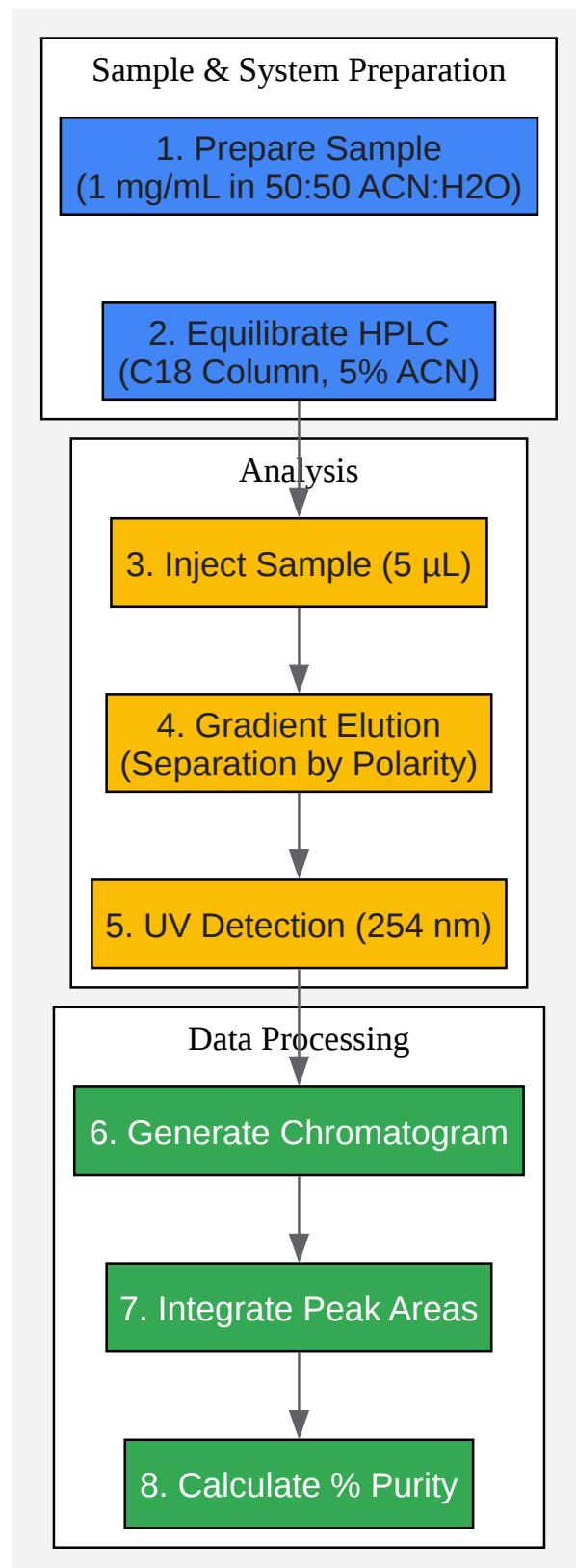
- Technique: Reversed-phase HPLC is chosen because it effectively separates compounds based on hydrophobicity. The aromatic nature of the analyte makes it well-suited for retention on a C18 stationary phase.
- Detector: A UV detector is selected due to the presence of the phenyl ring, a strong chromophore, which will provide a robust signal.
- Challenge: A known challenge with boronic acids is their potential for dehydration to form cyclic anhydrides (boroxines) or degradation via hydrolysis of pinacol esters if used.^[8] The analytical method must be able to resolve the parent compound from these potential impurities.

Standard Operating Protocol: HPLC Purity Analysis

- System Preparation:
 - Instrument: An HPLC system equipped with a UV detector (e.g., Waters Arc HPLC System).[7]
 - Column: A C18 reversed-phase column (e.g., XSelect Premier HSS T3, 2.5 µm, 4.6 x 100 mm).[7] The T3 bonding provides excellent retention for polar compounds.
 - Mobile Phase A: 0.1% Formic Acid in Water. The acid suppresses the ionization of the boronic acid hydroxyl groups, leading to better peak shape.
 - Mobile Phase B: Acetonitrile.
 - Flow Rate: 1.0 mL/min.
 - Detection Wavelength: 254 nm.
 - Column Temperature: 30 °C.
- Sample Preparation:
 - Accurately weigh ~1 mg of **(3-Carbamoyl-4-fluorophenyl)boronic acid**.
 - Dissolve in 1 mL of a 50:50 mixture of Acetonitrile and Water. This diluent composition ensures solubility and compatibility with the starting mobile phase conditions.
 - Vortex until fully dissolved.
 - Filter through a 0.22 µm syringe filter to remove any particulates that could damage the column.
- Chromatographic Run:
 - Inject 5 µL of the prepared sample.
 - Run a linear gradient elution as follows:

- 0-1 min: 5% B
- 1-10 min: 5% to 95% B
- 10-12 min: Hold at 95% B
- 12.1-15 min: Return to 5% B (re-equilibration)
 - The gradient is designed to first elute any highly polar impurities before ramping up the organic content to elute the main analyte and any less polar impurities.
- Data Analysis:
 - Integrate all peaks in the resulting chromatogram.
 - Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100 (% Area).

Analytical Workflow Diagram

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Caption: Standard workflow for HPLC purity analysis of boronic acids.

Comparison of Relevant Analytical Methods

While HPLC-UV is a robust standard, other methods offer different advantages depending on the analytical need.

Technique	Principle	Sensitivity	Key Advantage	Typical Application
HPLC-UV	Chromatographic separation with UV absorbance detection.	µg/mL to ng/mL	Robust, widely available, good for purity.	Routine purity checks and quantification. [6]
LC-MS/MS	Separation by LC, detection by mass spectrometry.	ng/mL to pg/mL	Very high selectivity and sensitivity.	Trace-level impurity identification and quantification. [6] [9]
GC-MS	Separation of volatile compounds by GC, detection by MS.	High	Excellent for volatile impurities.	Analysis of volatile impurities; often requires derivatization. [6]

Concluding Remarks

(3-Carbamoyl-4-fluorophenyl)boronic acid is a prime example of intelligent molecular design. Its calculated molecular weight of 182.95 g/mol belies the chemical potential packed within its structure. The strategic combination of a synthetically versatile boronic acid, a metabolically robust fluoro group, and a target-binding carbamoyl moiety makes it an invaluable asset for researchers in drug development and materials science. Mastery of its application, grounded in a thorough understanding of its properties and rigorous analytical validation, is a key enabler for the next generation of chemical innovation.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44717530, **(3-Carbamoyl-4-fluorophenyl)boronic acid**.

- ChemUniverse (n.d.). (3-((4-fluorophenyl)carbamoyl)phenyl)boronic acid.
- Interchim (n.d.). Boronic acids : everything you need to know!
- Ciloa (2023). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44717609, (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid.
- Michalska, D. & Wysokiński, R. (2008). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. *The Journal of Chemical Physics*, 128(12), 124507.
- Reddy, G. S. et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. *Analytical Methods*, 6, 7558-7564.
- Regalado, E. L. et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. *Journal of Chromatography A*, 1232, 167-174.
- Khan, S. et al. (2023). Computational characterization of the interactions between novel Boronic Acid derivatives with urokinase-type plasminogen activator. *bioRxiv*.
- ResearchGate (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.
- Svozil, D. (2021). Which boronic acids are used most frequently for synthesis of bioactive molecules. *ChemRxiv*.
- Waters Corporation (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Autech (n.d.). The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2763201, 4-Carboxy-3-fluorophenylboronic acid.
- Das, A. et al. (2021). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. *Molecules*, 26(11), 3125.
- Autech (n.d.). Optimizing Organic Synthesis: The Role of 3-Cyano-4-fluorophenylboronic Acid.
- Vilas-Boas, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. *Molecules*, 26(17), 5345.

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Sources

- 1. (3-Carbamoyl-4-fluorophenyl)boronic acid | C7H7BFNO3 | CID 44717530 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. nbinno.com [nbino.com]
- 5. boronmolecular.com [boronmolecular.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. waters.com [waters.com]
- 8. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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